molecular formula C7H8N2O3 B6155079 N-[(2-nitrophenyl)methyl]hydroxylamine CAS No. 37558-77-3

N-[(2-nitrophenyl)methyl]hydroxylamine

Cat. No.: B6155079
CAS No.: 37558-77-3
M. Wt: 168.15 g/mol
InChI Key: OTPVMQSPENXDJL-UHFFFAOYSA-N
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Description

N-[(2-Nitrophenyl)methyl]hydroxylamine is a hydroxylamine derivative characterized by a nitro-substituted benzyl group at the nitrogen atom. This compound is structurally defined by the presence of a 2-nitrophenyl moiety attached to a methylene bridge, which is further linked to a hydroxylamine (-NH-OH) functional group. Its molecular formula is C₇H₇N₂O₃, with a molecular weight of 166.14 g/mol . The nitro group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, stability, and biological activity.

Properties

CAS No.

37558-77-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-4,8,10H,5H2

InChI Key

OTPVMQSPENXDJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNO)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-nitrophenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Reduction: 2-aminophenylmethylamine.

    Oxidation: 2-nitrophenylmethyl nitroso or nitro derivatives.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features
  • N-[(2-Nitrophenyl)methyl]hydroxylamine: Contains a 2-nitrophenyl group directly attached to the hydroxylamine nitrogen.
  • N-Benzyl hydroxylamine (C₆H₅CH₂NHOH) : Substitutes the nitro group with a simple benzyl moiety. The absence of electron-withdrawing groups increases nucleophilic reactivity but reduces oxidative stability .
  • N-Methyl hydroxylamine (CH₃NHOH) : Features a methyl group instead of an aromatic substituent. This simpler structure results in higher solubility in polar solvents but lower metabolic stability .
  • N-t-Butyl hydroxylamine ((CH₃)₃CNHOH) : Bulky t-butyl group enhances steric hindrance, protecting the hydroxylamine group from oxidation. This structural feature correlates with potent anti-senescence activity .
  • N,N-Dimethylhydroxylamine ((CH₃)₂NOH): Contains two methyl groups on the nitrogen, reducing hydrogen-bonding capacity and altering redox properties .
Notable Derivatives
  • Molecular weight: 245.23 g/mol .
  • N-Benzoyl-N-(3-methylphenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine : Features a benzoyl group and a 2-nitrophenyl acetyl chain, enhancing steric bulk and likely altering metabolic pathways .
Anti-Senescence Effects
  • This compound: No direct data, but related N-hydroxylamines delay senescence by reducing endogenous oxidants (e.g., superoxide) and preserving mitochondrial function .
  • N-t-Butyl hydroxylamine : Effective at 10 μM in delaying senescence in human lung fibroblasts (IMR-90), compared to 200 μM required for its precursor, α-phenyl-N-t-butyl nitrone (PBN). This suggests the hydroxylamine group is critical for activity .
  • N-Benzyl and N-Methyl hydroxylamines : Delay senescence by 17–20 population doublings (PD) at 30 μM, comparable to this compound derivatives .
  • O-Hydroxylamines (e.g., O-t-butyl) : Inactive or toxic, highlighting the necessity of N-substitution for biological efficacy .
Mechanistic Insights

N-Hydroxylamines reduce oxidative stress by:

Scavenging superoxide radicals, preventing cytochrome C reduction .

Increasing the GSH/GSSG ratio, enhancing cellular redox buffering capacity .

Decreasing DNA damage (e.g., apurinic/apyrimidinic sites) .

Physicochemical Properties

Property This compound N-t-Butyl Hydroxylamine N-Benzyl Hydroxylamine N,N-Dimethylhydroxylamine
Molecular Formula C₇H₇N₂O₃ C₄H₁₁NO C₇H₉NO C₂H₇NO
Molecular Weight (g/mol) 166.14 89.14 123.15 61.08
Key Substituent 2-Nitrophenyl t-Butyl Benzyl Two methyl groups
Solubility Low (nitro group reduces polarity) Moderate Moderate High
Stability High (electron-withdrawing nitro) High (steric shielding) Moderate Low (prone to oxidation)

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